molecular formula C23H23N7O2 B607881 GSK990 CAS No. 1816331-64-2

GSK990

Cat. No. B607881
M. Wt: 429.484
InChI Key: PYCSPHYSYJHUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK990 is a structurally similar compound which is inactive as an IDH1 inhibitor. GSK990 may be used as a native control to GSK864. SK864 has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series. GSK864 has a pharmacokinetic profile suitable for in vivo studies. (http://www.thesgc.org/chemical-probes/GSK864).

Scientific Research Applications

1. Regulation of Cellular Processes

GSK990, identified as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), plays a critical role in various cellular processes. Research has shown that GSK-3 is implicated in cell-fate determination and differentiation. It phosphorylates several regulatory proteins, which are then activated by dephosphorylation in response to hormones or growth factors (Stambolic & Woodgett, 1994).

2. Impact on Gene Expression Analysis

Gene Set Enrichment Analysis (GSEA) is an influential analytical method for interpreting gene expression data. It focuses on gene sets sharing common biological functions or regulation. GSK990's inhibition of GSK-3 could significantly impact the pathways and genes analyzed in such studies, providing insights into various conditions including cancers (Subramanian et al., 2005).

properties

CAS RN

1816331-64-2

Product Name

GSK990

Molecular Formula

C23H23N7O2

Molecular Weight

429.484

IUPAC Name

1-((1H-Imidazol-4-yl)methyl)-5-(1H-pyrrole-2-carbonyl)-N-(m-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H23N7O2/c1-15-4-2-5-16(10-15)27-22(31)21-18-13-29(23(32)19-6-3-8-25-19)9-7-20(18)30(28-21)12-17-11-24-14-26-17/h2-6,8,10-11,14,25H,7,9,12-13H2,1H3,(H,24,26)(H,27,31)

InChI Key

PYCSPHYSYJHUKG-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CC2=CNC=N2)C3=C1CN(C(C4=CC=CN4)=O)CC3)NC5=CC=CC(C)=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK990;  GSK-990;  GSK 990.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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